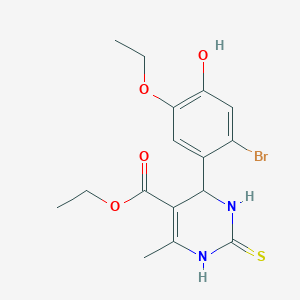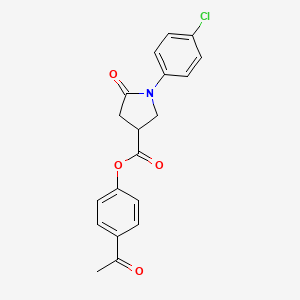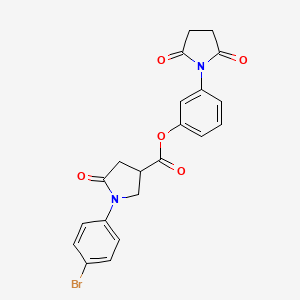![molecular formula C23H26FNO3 B4146461 4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate](/img/structure/B4146461.png)
4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate
Overview
Description
4-Fluorobenzyl 2-{[(4-ethylphenyl)amino]carbonyl}cyclohexanecarboxylate is an organic compound with a complex structure, featuring a fluorobenzyl group, an ethylphenylamino group, and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile. The ethylphenylamino group is often synthesized via an amide coupling reaction between 4-ethylphenylamine and a carboxylic acid derivative. Finally, the cyclohexanecarboxylate moiety is incorporated through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzyl 2-{[(4-ethylphenyl)amino]carbonyl}cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the specific conditions and reagents used.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Fluorobenzyl 2-{[(4-ethylphenyl)amino]carbonyl}cyclohexanecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the cyclohexanecarboxylate and ethylphenylamino moieties.
4-Ethylphenylamine: Contains the ethylphenylamino group but does not have the fluorobenzyl or cyclohexanecarboxylate components.
Cyclohexanecarboxylic Acid: Features the cyclohexanecarboxylate moiety but lacks the fluorobenzyl and ethylphenylamino groups.
Uniqueness
4-Fluorobenzyl 2-{[(4-ethylphenyl)amino]carbonyl}cyclohexanecarboxylate is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the fluorobenzyl group enhances its reactivity, while the ethylphenylamino and cyclohexanecarboxylate moieties contribute to its biological activity and stability.
This detailed article provides a comprehensive overview of 4-Fluorobenzyl 2-[(4-ethylanilino)carbonyl]-1-cyclohexanecarboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-fluorophenyl)methyl 2-[(4-ethylphenyl)carbamoyl]cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO3/c1-2-16-9-13-19(14-10-16)25-22(26)20-5-3-4-6-21(20)23(27)28-15-17-7-11-18(24)12-8-17/h7-14,20-21H,2-6,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLEDQBHIIPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-Bromo-2,5-dimethylphenoxy)propyl]quinazolin-4-one](/img/structure/B4146385.png)
![1-Ethyl-4-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B4146393.png)

![2-[5-(2-hydroxypropyl)-4-methyl(1,2,4-triazol-3-ylthio)]-1-(1,2,3,4,5,6,7,8,9-nonahydro-4aH-carbazol-9-yl)ethan-1-one](/img/structure/B4146409.png)
![5-Chloro-7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4146410.png)

![1-Ethyl-4-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4146428.png)
![2,6-dimethoxy-N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4146429.png)
![N-{2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4146437.png)
![N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-[2-(1-piperidinylcarbonyl)phenyl]glycinamide](/img/structure/B4146452.png)
![N-{3-[(cyclohexylcarbonyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B4146453.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-(trifluoromethyl)benzamide](/img/structure/B4146466.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B4146467.png)
